molecular formula C18H18N2OS B14513288 N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide CAS No. 62516-47-6

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide

Cat. No.: B14513288
CAS No.: 62516-47-6
M. Wt: 310.4 g/mol
InChI Key: ZNEYCDSFPDVDNX-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a cyano group attached to another phenyl ring, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction. For instance, the synthesis can start with the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the cyano and carbothioamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: This is a common reaction for introducing different functional groups.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its properties.

    Substitution Reactions: These can occur at the phenyl rings or the carbothioamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it suitable for a wide range of applications in research and industry.

Properties

CAS No.

62516-47-6

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-cyanobenzenecarbothioamide

InChI

InChI=1S/C18H18N2OS/c1-2-3-12-21-17-10-8-16(9-11-17)20-18(22)15-6-4-14(13-19)5-7-15/h4-11H,2-3,12H2,1H3,(H,20,22)

InChI Key

ZNEYCDSFPDVDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C#N

Origin of Product

United States

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